7-(4-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
This compound features a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core modified with a 6-thioxo group and a benzyl-linked 3-methyl-4-(3-methylphenyl)piperazine substituent. Its synthesis typically involves coupling piperazine derivatives with quinazolinone precursors using agents like triphosgene or PyBOP in solvents such as dichloromethane (DCM) and ethanol (EtOH) .
Properties
Molecular Formula |
C29H28N4O4S |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
7-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C29H28N4O4S/c1-18-4-3-5-22(12-18)32-11-10-31(15-19(32)2)27(34)21-8-6-20(7-9-21)16-33-28(35)23-13-25-26(37-17-36-25)14-24(23)30-29(33)38/h3-9,12-14,19H,10-11,15-17H2,1-2H3,(H,30,38) |
InChI Key |
CBTXGMFVBORXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, including the formation of the piperazine ring, the quinazolinone core, and the dioxolo moiety. The key steps typically involve:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Formation of the Quinazolinone Core: This step involves the condensation of anthranilic acid derivatives with isocyanates or carbamates.
Formation of the Dioxolo Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural variations among related compounds include:
- Piperazine substituents : Modifications at the 4-position of the piperazine ring (e.g., fluorophenyl, phenyl, or benzyloxycarbonyl groups).
- Linker type: Benzyl, hexyl, or octanoyl bridges between the piperazine and quinazolinone core.
- Core modifications : Presence or absence of dioxolo rings, thioxo groups, or additional fused heterocycles.
Table 1: Structural Comparison of Quinazolinone Derivatives
Molecular Similarity and Pharmacokinetics
- Tanimoto coefficients : Computational methods (e.g., MACCS or Morgan fingerprints) quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) in molecular properties and pharmacokinetics .
- Bioactivity clustering: Structurally similar quinazolinones may share bioactivity profiles, as hierarchical clustering links chemical features to modes of action .
Key Observations :
- Fluorophenyl and methylphenyl substituents may enhance lipophilicity and receptor affinity compared to unmodified phenyl groups.
- Hexyl or octanoyl linkers could improve membrane permeability over rigid benzyl bridges .
Biological Activity
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for diverse biological properties. Its structure includes:
- A piperazine moiety , linked to a carbonyl group, which is often associated with pharmacological activity.
- A thioxo group , which may enhance its reactivity and biological interactions.
- A dioxole structure , contributing to its stability and potential bioactivity.
The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics but are not explicitly detailed in the sources reviewed.
Antimicrobial Activity
Quinazolinone derivatives have also been evaluated for their antimicrobial properties. In vitro studies have demonstrated that these compounds can exhibit varying degrees of activity against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neuropharmacological Effects
Given the presence of the piperazine ring in the compound, it is plausible that it may exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities. The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but warrant further investigation.
Study 1: Anticancer Activity Assessment
In a comparative study assessing the anticancer efficacy of various Mannich bases, including those related to quinazolinones, it was found that certain compounds demonstrated IC50 values ranging from 8.2 to 32.1 μM against prostate cancer cell lines (PC-3). This suggests a promising therapeutic window for further development .
Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of synthesized quinazolinone derivatives against common pathogens. The minimum inhibitory concentration (MIC) was determined, revealing that some compounds exhibited potent activity comparable to standard antibiotics like ciprofloxacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
